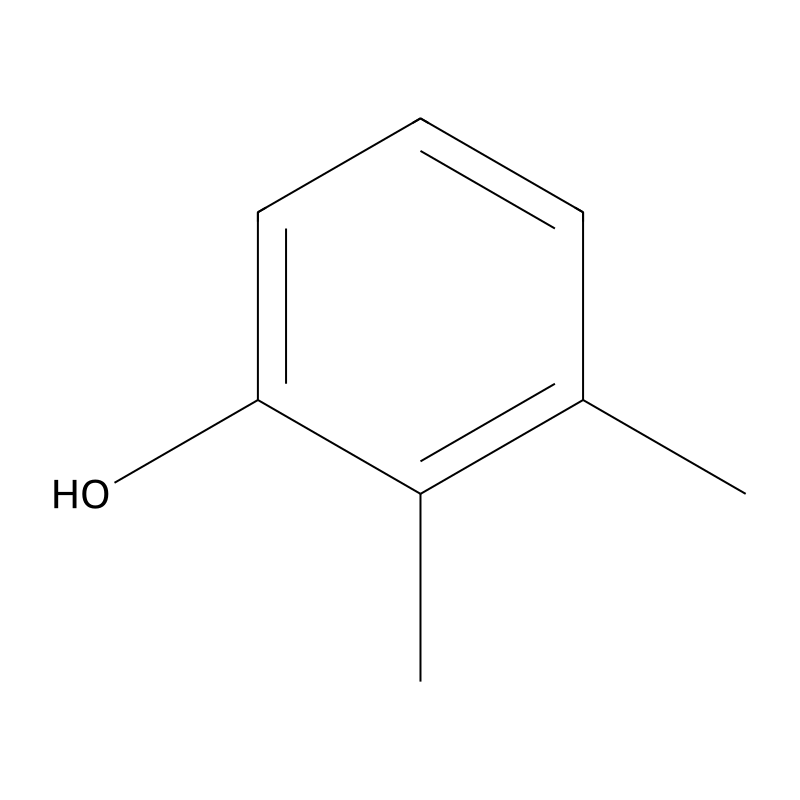

2,3-Dimethylphenol

(CH3)2C6H3OH

C8H10O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2C6H3OH

C8H10O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

4.57 mg/mL at 25 °C

Sol in ethyl alcohol, ethyl ether

In water, 4.57X10+3 mg/l @ 25 °C.

Very sol in benzene, chloroform

Solubility in water, g/100ml at 25 °C: 4-8

Synonyms

Canonical SMILES

Biomarker Potential

Studies have detected, though not quantified, 2,3-dimethylphenol in various foods like black tea, arabica coffee, green tea, herbal tea, and red tea []. This finding suggests the potential of 2,3-dimethylphenol as a biomarker for the consumption of these beverages, aiding researchers in dietary assessment studies.

Environmental Research

2,3-Dimethylphenol has been identified in environmental samples, prompting research on its biodegradation. A study isolated a strain of Pseudomonas stutzeri bacteria capable of degrading o-xylene, a compound structurally similar to 2,3-dimethylphenol, suggesting potential for bioremediation strategies involving this compound [].

Other Research Applications

,3-Dimethylphenol appears in various research publications, though often not as the primary focus of the study. These include:

2,3-Dimethylphenol, also known as 2,3-xylenol, is an organic compound with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol. It appears as a colorless to brown crystalline solid and has a melting point ranging from 70 to 73 °C and a boiling point of approximately 217 °C . This compound is hygroscopic and slightly soluble in water, but it is soluble in most organic solvents and alkali solutions . The compound is characterized by its phenolic structure, which contributes to its reactivity and biological activity.

2,3-Dimethylphenol is a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of exposure can include skin and eye irritation, respiratory problems, and nausea.

- Acute Toxicity:

- Oral LD₅₀ (rat): 525 mg/kg (LD₅₀ refers to the median lethal dose, the dose required to kill 50% of a test population)

- Dermal LD₅₀ (rabbit): >2000 mg/kg

- Flammability: Flammable, with a flash point of 63 °C [].

- Reactivity: Can react violently with strong oxidizing agents [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling 2,3-dimethylphenol, including gloves, safety glasses, and a respirator if necessary.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Follow proper disposal procedures according to local regulations.

- Electrophilic Aromatic Substitution: The presence of methyl groups on the aromatic ring enhances the reactivity of the hydroxyl group, allowing for substitution reactions at the ortho and para positions.

- Oxidation: It can be oxidized to form various products, including quinones.

- Nucleophilic Reactions: The hydroxyl group can act as a nucleophile in reactions with electrophiles.

The compound is also known to react with bases, acid chlorides, and oxidizing agents, leading to potentially hazardous situations .

The primary method for synthesizing 2,3-dimethylphenol involves the diazotization and hydrolysis of 2,3-xylidine. Other methods include:

- Hydrolysis of Bromobenzenes: A patented process involves hydrolyzing a mixture of 2,3-dimethyl-bromobenzene and 3,4-dimethyl-bromobenzene in an aqueous alkaline solution using a copper catalyst at elevated temperatures (200° to 300°C) to yield both 2,3-dimethylphenol and 3,4-dimethylphenol .

- Direct Methylation: Methylation of phenol derivatives can also lead to the formation of this compound.

2,3-Dimethylphenol finds use in various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of other chemicals.

- Industrial Products: It is utilized as a hardener in the production of industrial furan resins.

- Disinfectants and Insecticides: The compound is incorporated into formulations for disinfectants due to its antimicrobial properties .

- Detergents: It acts as an auxiliary agent in detergent formulations.

Studies on the interactions of 2,3-dimethylphenol reveal that it is incompatible with strong bases and oxidizing agents. Its corrosive nature poses risks when handled improperly. The compound's stability in various solvents suggests potential applications in formulations requiring specific chemical interactions .

Several compounds share structural similarities with 2,3-dimethylphenol. Key comparisons include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylphenol | C₇H₈O | Lower toxicity; commonly used as a solvent. |

| 3-Methylphenol | C₇H₈O | Similar applications but different reactivity profile. |

| Phenol | C₆H₆O | More widely used; less toxic than dimethylphenols. |

| 4-Methylphenol | C₇H₈O | Used in resin production; lower boiling point. |

2,3-Dimethylphenol's unique positioning on the aromatic ring provides distinct reactivity compared to its isomers and other phenolic compounds. Its dual methyl substitutions enhance its chemical stability while influencing its biological activity differently from simpler phenolic compounds.

2,3-Dimethylphenol, a phenolic compound with two methyl groups adjacent to the hydroxyl group, has been studied since the early 20th century. Traditionally extracted from coal tar—a byproduct of coke production—the compound was first identified alongside other xylenols during the industrial revolution’s coal tar processing era. Early synthesis methods relied on diazotization and hydrolysis of 2,3-xylidine, a process refined in the mid-20th century to improve yields.

The shift from coal tar-derived products to synthetic routes began in the 1950s, driven by advancements in catalytic chemistry. For instance, methylation of phenol using methanol and metal oxide catalysts emerged as a scalable industrial method. Modern research focuses on optimizing reaction conditions, such as using vanadium-containing heteropoly acids for selective oxidation to para-quinones, achieving yields exceeding 97%.

Position of 2,3-Dimethylphenol Among Xylenol Isomers

2,3-Dimethylphenol is one of six xylenol isomers, differing in the spatial arrangement of methyl groups relative to the hydroxyl group. Its ortho-substitution pattern distinguishes it from meta (2,4- and 3,4-) and para (2,5- and 3,5-) isomers.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| 2,3-Dimethylphenol | 526-75-0 | 70–73 | 217 | 10.50 |

| 2,4-Dimethylphenol | 105-67-9 | 22–23 | 211–212 | 10.45 |

| 2,5-Dimethylphenol | 95-87-4 | 63–65 | 212 | 10.22 |

| 3,5-Dimethylphenol | 108-68-9 | 61–64 | 222 | 10.15 |

While 2,6-xylenol is the most industrially significant, 2,3-dimethylphenol’s reactivity makes it valuable in specialized applications.

Significance in Organic Chemistry and Industrial Applications

2,3-Dimethylphenol’s chemical versatility stems from its hydroxyl group’s electron-donating effects and methyl groups’ steric influence. Key applications include:

Polymer Production

As a hardener in furane resin synthesis, it enhances mechanical properties in coatings and adhesives. Its use in novolak resins for photoresists is critical in microelectronic manufacturing, where high thermal resistance and resolution are required.

Fine Chemical Synthesis

Derivatives serve as intermediates in pharmaceuticals and antioxidants. For example, oxidation yields para-quinones used in organic synthesis and bioactive compounds.

Water Treatment

Functionalized polymeric adsorbents, such as styrene-divinylbenzene copolymers, remove 2,3-dimethylphenol from wastewater with capacities up to 0.302 mmol/g.

Current Research Landscape

Modern research prioritizes sustainable synthesis and environmental remediation. Recent advancements include:

- Catalytic Oxidation: Vanadium-based heteropoly acids enable selective transformation to para-quinones, minimizing polymerization byproducts.

- Bio-Based Production: Lignocellulose conversion via magnetic catalysts (e.g., Cu-MOF@Fe₃O₄) achieves 90.4% conversion to 2,5-dimethylphenol, a precursor for vitamin E.

- Adsorption Technologies: Polymeric adsorbents with aminophosphonic acid groups demonstrate high efficiency in removing phenolic compounds from aqueous solutions.

Synthesis and Chemical Properties

Synthesis Methods

Diazotization and Hydrolysis

The traditional method involves reacting 2,3-xylidine with sodium nitrite and sulfuric acid, followed by hydrolysis. This route yields 2,3-dimethylphenol with >96% purity under optimized conditions.

Classical Synthesis Approaches

Diazotization and Hydrolysis of 2,3-Xylidine

The diazotization and hydrolysis of 2,3-xylidine represents one of the fundamental classical synthetic routes to 2,3-dimethylphenol [1]. This methodology involves the conversion of the amino group in 2,3-dimethylaniline to a phenolic hydroxyl group through a two-step process [1]. The diazotization reaction employs mineral acids and sodium nitrite to form the diazonium salt intermediate, which subsequently undergoes hydrolysis to yield the target phenol [2].

Recent patent developments have demonstrated improved methodologies for this transformation [2]. The process involves treating 2,3-dimethylaniline with inorganic acids such as phosphoric acid, sulfuric acid, or hydrochloric acid in the presence of water [2]. The optimal molar ratio of 2,3-dimethylaniline to inorganic acid ranges from 1:1 to 1:6, with temperatures maintained between 200-300°C for 6-24 hours [2].

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 200-300°C | 230-260°C |

| Reaction Time | 6-24 hours | 8-12 hours |

| Molar Ratio (Aniline:Acid) | 1:1-6 | 1:1-2 |

| Yield | >90% | 94-97% |

The salt-forming hydrolysis reaction eliminates the traditional diazotization step and directly converts 2,3-dimethylaniline to 2,3-dimethylphenol under acidic conditions [2]. This approach demonstrates superior safety profiles compared to conventional diazotization methods and achieves yields exceeding 90% with purities above 95% [2].

Bromination-Hydrolysis Pathways from Xylene

The bromination-hydrolysis pathway represents a well-established industrial approach for synthesizing 2,3-dimethylphenol through xylene derivatives [3] [4]. This methodology involves the initial bromination of ortho-xylene to produce dimethyl-bromobenzene isomers, followed by hydrolytic conversion to the corresponding phenols [3] [4].

The bromination of ortho-xylene typically yields mixtures of 2,3-dimethyl-bromobenzene and 3,4-dimethyl-bromobenzene in ratios of approximately 15:85 through direct bromination or 5:95 when conducted in sulfur dioxide [4]. The process for preparation of dimethyl-bromobenzene with high selectivity involves reacting ortho-xylene with bromine at low temperatures between -10°C and -70°C in the presence of catalysts [5] [6].

The hydrolysis step employs copper compound catalysts of the formula Cu(n)R(m), where R represents oxygen, hydroxyl, or inorganic/organic acid residues [3] [4]. The reaction proceeds in aqueous alkaline solution at temperatures ranging from 200°C to 300°C [3] [4]. Sodium hydroxide or potassium hydroxide serves as the alkaline medium, with the total alkali amount maintained between 2-5 equivalents relative to the bromine content in the starting material [4].

| Catalyst Type | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Copper(I) Chloride | 250 | 100 | >90 |

| Copper(II) Oxide | 240-250 | 96-100 | >90 |

| Copper(II) Bromide | 250 | 100 | >90 |

| Copper(II) Sulfate | 250 | 100 | >90 |

The catalyst concentration typically ranges from 0.1-10% by mole relative to the bromoxylenes, with optimal performance achieved at 2-7% by mole [4]. The copper catalysts demonstrate recyclability, allowing for multiple reaction cycles without significant activity loss [4].

Sulfonation-Based Synthesis Routes

Sulfonation-based synthesis routes have been historically employed for the preparation of dimethylphenols, though they present certain limitations compared to bromination pathways [4]. The sulfonation of xylene followed by subsequent hydrolysis provides an alternative route to 2,3-dimethylphenol, though this approach requires more extreme reaction conditions than bromide hydrolysis [4].

The sulfonation process typically involves temperatures exceeding 300°C and extended reaction periods [4]. Research into aromatic sulfonation has demonstrated that the sulfonation of methylated aromatics proceeds through electrophilic aromatic substitution mechanisms [7]. The process involves the use of concentrated sulfuric acid or oleum as sulfonating agents [7].

The hydrolysis of sulfonic acid derivatives requires harsh conditions due to the stability of the carbon-sulfur bond [4]. Temperature requirements often exceed those needed for bromide hydrolysis, making this route less economically attractive for industrial applications [4]. The selectivity of sulfonation is generally lower than bromination, leading to increased byproduct formation and more complex purification requirements [4].

Modern Synthetic Approaches

Catalytic Transformations

Modern catalytic transformations have revolutionized the synthesis of 2,3-dimethylphenol through the development of highly efficient and selective methodologies [1] [8]. Arylboronic acid oxidation represents a significant advancement in this field, employing silica chloride as an efficient promoter with hydrogen peroxide as the oxidizing agent [1].

The general procedure involves treating arylboronic acid (1 millimole) with acetonitrile (3.0 milliliters) and silica chloride (0.5 millimole) in an oven-dried Schlenk flask [1]. The reaction is activated by addition of 30% hydrogen peroxide (1.0 equivalent) and stirred at 30-35°C for specified durations [1]. The process achieves yields of 96% for the conversion of corresponding arylboronic acids to phenol derivatives [1].

Vanadium-containing heteropoly acids have been employed for the catalytic transformation of 2,3-dimethylphenol to para-quinone derivatives [8]. This approach demonstrates the versatility of modern catalytic systems in both the synthesis and further functionalization of dimethylphenol compounds [8].

| Catalyst System | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Silica Chloride/H₂O₂ | Arylboronic Acid | 96 | 30-35°C, 0.17h |

| V-Heteropoly Acids | 2,3-Dimethylphenol | Variable | Oxidative |

| Copper Compounds | Bromoxylenes | >90 | 200-300°C |

Recent developments in catalyst-free methodologies have demonstrated the oxidation of arylboronic acids to phenols using diacetoxyiodobenzene as the oxidizing agent [9]. This approach offers significant improvements in operational simplicity and environmental sustainability [9]. The reaction proceeds at room temperature without light activation and shows good functional group compatibility with conversion efficiencies ranging from 55-96% [9].

From 2,5-Dimethylfuran Pathways

The synthesis of dimethylphenols from 2,5-dimethylfuran represents an innovative approach connecting renewable biomass feedstocks to aromatic compounds [10]. This methodology involves the transformation of 2,5-dimethylfuran through gold-catalyzed processes to generate phenolic products [10].

The process employs gold complexes such as Y₂-Au(I)Cl in combination with silver hexafluoroantimonate (AgSbF₆) as catalysts [10]. The reaction proceeds in 1,2-dichloroethane solvent with acetylene as a co-reactant [10]. Under optimized conditions, 2,5-dimethylphenol is obtained in 17-20% yield relative to 2,5-dimethylfuran [10].

The mechanism involves the coordination of the cationic gold catalyst to acetylene, followed by nucleophilic attack and subsequent rearrangement processes [10]. The reaction mixture changes color from clear to red and violet during the addition period, indicating the formation of active catalytic intermediates [10].

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time |

|---|---|---|---|

| Y₂-Au(I)Cl/AgSbF₆ | 2 | 17 | 20 hours |

| Y₂-Au(I)Cl/AgSbF₆ | 2 | 20 | 20 hours |

The 2,5-dimethylphenol product can be conveniently transferred to 2,3,6-trimethylphenol through state-of-the-art gas phase methylation processes [10]. This demonstrates the utility of the furan-based route for accessing more complex phenolic structures [10].

Platinum-Catalyzed Synthesis Methods

Platinum-catalyzed synthesis methods represent an emerging area in the preparation of aromatic compounds, though specific applications to 2,3-dimethylphenol synthesis remain limited in the current literature [11] [12]. Platinum complexes have demonstrated effectiveness in regioselective dehydrogenative homocoupling reactions of aromatic substrates [11].

The platinum-catalyzed methodology employs platinum complex catalyst compositions prepared through specific procedures [12]. The process involves reacting chloroplatinic acid or its metal salts with divinyltetraorganodisiloxane and basic inorganic metal salts in alcohol solvents [12]. The reaction temperature is maintained near the reflux temperature of the alcohol solvent [12].

Recent investigations have explored platinum-catalyzed regioselective dehydrogenative homocoupling of dimethyl phthalate to produce symmetrical biphenyl derivatives [11]. While this specific transformation does not directly produce 2,3-dimethylphenol, it demonstrates the potential of platinum catalysis for complex aromatic synthesis [11].

The catalyst preparation involves heating chloroplatinic acid (H₂PtCl₆ where m is 4 or 6) with divinyltetraorganodisiloxane in a molar ratio of at least 2:1 [12]. The platinum concentration in the solid or aqueous solution should be at least 20 weight% as the platinum atom [12]. The reaction reaches completion within 1 hour after reaching reflux temperature [12].

Green Chemistry Approaches

Sustainable Synthesis from Renewable Sources

Sustainable synthesis approaches for 2,3-dimethylphenol have gained significant attention due to increasing environmental consciousness and resource limitations [13] [14]. The selective catalytic conversion of lignin represents a promising pathway for producing 2,5-dimethylphenol from renewable biomass sources [13].

The process involves mixing lignin with a heterogeneous catalyst and ethanol, followed by catalytic conversion under gaseous supercritical conditions of ethanol [13]. The catalyst comprises a modified sepiolite carrier with active metal molybdenum and auxiliary agents zirconium and iron [13]. This solid catalyst system avoids problems associated with homogeneous organic acid-base catalysts, including difficult recovery, environmental pollution, and equipment corrosion [13].

The lignocellulose-to-aromatics pathway has demonstrated significant potential for producing benzenoid aromatics from renewable resources [14]. Catalytic fast pyrolysis at high temperatures (300-700°C) leads to the formation of biochar, gases, and aromatic-rich oils [14]. The carbon selectivities can be reasonably high when using defined small molecules, though they decrease when employing highly oxygenated compounds like lignocellulose [14].

| Feedstock | Temperature (°C) | Primary Products | Yield Range |

|---|---|---|---|

| Lignin | Supercritical EtOH | 2,5-Dimethylphenol | Variable |

| Lignocellulose | 300-700 | Mixed Aromatics | Low-Moderate |

| Cellulose | 300-600 | Platform Chemicals | Moderate |

The conversion of platform chemicals obtained from lignocellulose provides another sustainable route [14]. Furan compounds such as furfural, 5-hydroxymethylfurfural, and 5-chloromethylfurfural serve as key intermediates [14]. The conversion of lignocellulose to xylene via 5-chloromethylfurfural and dimethylfuran has achieved commercial scale implementation [14].

Cellulose-Derived Precursor Utilization

Cellulose-derived precursor utilization represents a frontier approach in sustainable chemical synthesis [15] [16]. The modification of cellulose through controlled chemical transformations enables the production of functionalized materials that can serve as precursors for aromatic compound synthesis [15] [16].

Cellulose macroinitiator synthesis involves direct acylation of cellulose with brominated compounds in room temperature ionic liquids [15] [16]. The process employs 1-allyl-3-methylimidazolium chloride as the ionic liquid medium [15] [16]. This methodology enables homogeneous atom transfer radical polymerization under mild conditions [16].

The cellulose-graft-poly(N,N-dimethylamino-2-ethyl methacrylate) copolymers prepared through this approach demonstrate pH- and temperature-responsive properties [16]. These materials exhibit potential for applications in controlled release systems and smart materials [16].

Research has demonstrated the synthesis of six-membered cyclic carbonates from trimethylolpropane through lipase-catalyzed processes [17]. The methodology involves chemospecific transesterification of diols with dimethyl carbonate under solvent-free conditions [17]. This approach exemplifies the integration of enzymatic catalysis with green chemistry principles [17].

| Process | Catalyst | Conditions | Product Type |

|---|---|---|---|

| Cellulose Acylation | Ionic Liquid | Room Temperature | Macroinitiator |

| Lipase Catalysis | Lipase | Solvent-free | Cyclic Carbonates |

| ATRP | CuBr/PMDETA | Mild | Graft Copolymers |

The utilization of dimethyl carbonate as a green reagent has shown promise for the upgrading of renewable feedstocks [18]. Dimethyl carbonate serves efficiently as both a methylating and methoxycarbonylating agent for the transformation of bio-based molecules [18]. This includes applications with glycerol, triglycerides, fatty acids, polysaccharides, and lignin-based phenolic compounds [18].

Industrial-Scale Production Techniques

Process Optimization

Industrial-scale production of 2,3-dimethylphenol requires sophisticated process optimization strategies to achieve economic viability and environmental compliance [19] [20]. The optimization focuses on maximizing conversion efficiency while minimizing energy consumption and waste generation [20].

Reactive distillation represents a promising process intensification technology for dimethylphenol production [20]. This approach combines reaction and separation in a single unit, driving conversion to completion by continuously removing products from the system [20]. The methodology can considerably improve equilibrium-limited processes by avoiding recycles, increasing selectivity and productivity, and reducing energy consumption [20].

The optimal design of reactive distillation columns involves careful consideration of stage numbers, feed locations, and catalyst distribution [20]. For optimal performance, methanol is fed at the top of the reactive zone, with the reaction occurring in stages containing solid acid catalyst [20]. The operating pressure is optimized to achieve maximum allowable temperature in the reactive section while maintaining separation efficiency [20].

| Parameter | Range | Optimal Value |

|---|---|---|

| Operating Pressure | 8-15 bar | 11.36 bar |

| Reactive Stages | 30-50 | Variable |

| Catalyst Loading | 10-20% stage volume | 20% |

| Reflux Ratio | Variable | Optimized |

Process simulation studies demonstrate that reactive distillation can achieve significant improvements in total annual costs compared to conventional reactor-separation-recycle processes [20]. The specific energy requirements for optimized processes reach 2.58 megajoules per kilogram (714 kilowatt-hours per ton) of product [20].

Temperature control represents a critical aspect of process optimization [21]. For the preparation of 2,6-dimethylphenol through gas-phase catalysis, optimal temperatures range from 280-400°C with liquid space velocities of 0.5-2.0 hours⁻¹ [21]. The catalyst composition includes iron oxide, indium oxide, silicon oxide, chromium oxide, calcium oxide, alkali metal oxide, and graphite in specific molar ratios [21].

Yield Enhancement Strategies

Yield enhancement strategies for industrial 2,3-dimethylphenol production focus on catalyst optimization, reaction condition refinement, and process integration [22] [23]. Advanced catalyst systems demonstrate remarkable improvements in both activity and stability [23].

The development of mordenite-based catalysts with H₂-promoted benign coke strategy has achieved significant yield enhancements [23]. The combination of hydrogen co-feeds and metal species with hydrogenation capability proves crucial for regulating coke depositions [23]. This approach enables the coverage of acid sites in main channels, thereby mitigating undesirable side reactions [23].

The most effective catalyst systems achieve methyl acetate yields of 0.4-0.5 grams per gram catalyst per hour for over 520 hours [23]. This represents a greater than 50-fold enhancement compared to conventional mordenite catalysts [23]. The coke-mediated copper-zinc-mordenite catalysts demonstrate promising industrial application potential [23].

| Enhancement Strategy | Improvement Factor | Duration |

|---|---|---|

| H₂-Promoted Coke Control | 50× | >520 hours |

| Catalyst Recycling | Variable | Multiple cycles |

| Process Integration | 2-3× | Continuous |

Feed spacer optimization in membrane processes demonstrates significant impact on yield enhancement [24]. The optimal feed spacer height of 1.68×10⁻³ meters provides the highest turbulence levels, enhancing mass transfer coefficients and improving rejection levels [24]. This configuration also results in the lowest specific energy consumption due to increased water permeation at reduced concentration polarization [24].

The optimization of dimethyl ether synthesis from biomass-derived syngas employs sorption enhanced synthesis strategies [25]. The addition of water sorbents such as zeolite 3A alleviates the detrimental effects of water in direct synthesis [25]. This approach increases dimethyl ether production from approximately 8.7% to 70% when zeolite is incorporated into the reaction medium [25].

OH-Initiated Reactions

The ring-cleaving reactions of 2,3-dimethylphenol initiated by hydroxyl radicals constitute the primary atmospheric degradation pathway for this compound. The mechanism involves multiple competing pathways that lead to the opening of the aromatic ring structure through various intermediate steps [1] [2]. The dominant initiation process occurs through barrierless OH addition to the ortho position of the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate [1] [3].

The atmospheric oxidation of 2,3-dimethylphenol by OH radicals proceeds through four distinct reaction pathways [4] [2]: hydrogen-atom abstraction from the phenol group, hydrogen-atom abstraction from the methyl substituents, hydrogen-atom abstraction from the aromatic ring, and electrophilic addition of OH radicals to the aromatic ring. The relative importance of these pathways depends on the specific positions of the hydroxyl and methyl substituents on the benzene ring [2] [5].

Experimental studies have established that the overall rate constant for the reaction of 2,3-dimethylphenol with OH radicals is 2.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K [3]. This rate constant reflects the combined contributions of all reaction pathways, with the phenol hydrogen-atom abstraction typically dominating due to the high resonance stabilization of the resulting phenoxy radical [1] [5].

The hydrogen-atom abstraction from the phenol group represents the most thermodynamically favorable pathway, occurring with an energy barrier of only 0.85 kcal/mol [1] [5]. This reaction proceeds through a barrierless formation of reactant and product complexes via a transition state that lies slightly above the reactants. The resulting phenoxy radical subsequently reacts with molecular oxygen to form peroxy radical intermediates that undergo further transformations leading to ring-opening products [1] [5].

Peroxy Radical Chemistry

The peroxy radical chemistry of 2,3-dimethylphenol involves complex reaction networks that determine the ultimate fate of the initial oxidation products. Following the primary OH-initiated reactions, the resulting radicals rapidly combine with atmospheric oxygen to form various peroxy radical species [6] [4]. These peroxy radicals serve as key intermediates in the atmospheric degradation process, undergoing reactions with other atmospheric species such as hydroperoxy radicals (HO₂), nitrogen monoxide (NO), and other peroxy radicals [6] [7].

The phenoxy-peroxy radicals formed from phenol hydrogen-atom abstraction exhibit distinct reactivity patterns compared to alkyl-peroxy radicals generated from methyl group abstraction [6] [5]. The phenoxy-peroxy radicals typically undergo rapid isomerization and decomposition processes, leading to the formation of ring-cleaving products with relatively short atmospheric lifetimes on the order of 10⁻³ seconds [6] [5]. The formation of 3-hydroxy-2-methyl-2H-pyran-2-carbaldehyde has been identified as a favorable product channel, with a small energy barrier of 7.74 kcal/mol and a rate constant of 2.22 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [1].

The alkyl-peroxy radicals formed from methyl hydrogen-atom abstraction follow different reaction pathways, primarily reacting with HO₂ to form hydroperoxide products and regenerate molecular oxygen [5]. These reactions typically occur with longer lifetimes (10⁻² seconds) and contribute to the formation of various oxidized products including aldehydes, ketones, and organic acids [6] [5].

Bicyclic peroxy radicals, formed through the cyclization of initial peroxy radical intermediates, represent another important class of intermediates in the degradation mechanism [7] [8]. These species undergo rapid ring-opening reactions with extremely short lifetimes (10⁻⁴ seconds), leading to fragmentation products that contribute to the overall ring-cleaving process [7] [8].

Oxidation Pathways

Transformation to Para-Quinone Derivatives

The transformation of 2,3-dimethylphenol to para-quinone derivatives represents a significant oxidation pathway that has been extensively studied using various oxidative systems. The selective formation of 2,3-dimethyl-para-benzoquinone from 2,3-dimethylphenol can be achieved through multiple methodologies, each involving distinct mechanistic pathways [10] [11].

Vanadium-containing heteropoly acids have proven to be highly effective catalysts for this transformation, achieving para-quinone yields of up to 97% under optimized conditions [10] [11]. The mechanism involves one-electron oxidation of the phenol substrate, with the vanadium center serving as the electron acceptor. The reaction proceeds through a biphasic water-benzene system at 50°C, with the optimal vanadium(V) to substrate molar ratio of 12:1 [10] [11]. The high selectivity toward para-quinone formation (versus diphenoquinone side products) is achieved through careful control of reaction conditions, particularly the organic solvent choice and the oxidant-to-substrate ratio [10] [11].

Electrochemical oxidation provides an alternative approach for para-quinone synthesis, offering yields ranging from 65-99% depending on the specific conditions employed [12]. The electrochemical mechanism involves a two-electron oxidation process, with the phenol substrate undergoing anodic oxidation followed by nucleophilic attack by protic solvents and subsequent elimination reactions [12]. The method has been successfully scaled up and adapted to continuous flow systems, demonstrating industrial applicability [12].

Photochemical oxidation using semiconductor catalysts such as titanium dioxide, zinc sulfide, and tin oxide has also been investigated for para-quinone formation [13]. The photocatalytic process involves radical oxidation mechanisms, with para-quinone yields typically ranging from 45-60% [13]. The activity of the photocatalysts follows the order TiO₂ > ZnS > SnO₂, with nanoparticle forms showing enhanced reactivity compared to bulk materials [13].

Electron Transfer Mechanisms

The electron transfer mechanisms governing the oxidation of 2,3-dimethylphenol involve multiple competing pathways that depend on the specific reaction conditions and oxidizing agents employed [14] [15] [16]. The most significant mechanistic pathway involves concerted proton-electron transfer (CPET), where proton and electron transfer occur simultaneously [14] [16].

The CPET mechanism is characterized by a remarkably small reorganization energy of 0.45 eV, consistent with both homogeneous and electrochemical kinetic measurements [16]. This low reorganization energy reflects the efficient coupling between proton and electron transfer processes when water serves as the proton acceptor [16]. The rate constant for the CPET process is 2.5 × 10⁹ M⁻¹ s⁻¹, with a transmission coefficient of 0.0083, indicating that the reaction is nonadiabatic [16].

The pH dependence of the electron transfer process shows a transition between different mechanistic pathways [14] [16]. At low pH values, direct phenol oxidation occurs with rate constants that are independent of pH, while at higher pH values, a stepwise reaction involving prior deprotonation of phenol by hydroxide ions exhibits a unity-slope pH dependence [14] [16]. The transition between these regimes occurs near the pKa of the phenol substrate [14] [16].

Hydrogen/deuterium isotope effects provide additional mechanistic insight, with observed isotope effects of 2.5-3.0 for the CPET pathway [16]. This significant isotope effect confirms the involvement of proton transfer in the rate-determining step and supports the concerted nature of the electron transfer process [16]. The isotope effect is absent in alternative pathways such as the phenoxide-mediated electron transfer, which does not involve proton transfer in the rate-determining step [16].

Single-electron transfer mechanisms have also been identified in certain systems, particularly those involving strong electron acceptors [15] [17]. These mechanisms typically exhibit higher reorganization energies (1.2 eV) and lower rate constants (8.3 × 10⁷ M⁻¹ s⁻¹), with weak pH dependence and minimal isotope effects [15] [17]. The formation of phenoxyl radicals and phenol radical cations occurs simultaneously through competing electron transfer channels that depend on the geometry of encounter between the oxidizing agent and the phenol substrate [17].

Rearrangement Reactions

From 2,2-Dimethylcyclohexanone Transformations

The rearrangement reactions involving 2,2-dimethylcyclohexanone derivatives in the context of 2,3-dimethylphenol chemistry represent complex mechanistic pathways that have been studied through both experimental and theoretical approaches [18] [19]. These transformations are particularly relevant to understanding the cyclization and ring-opening processes that occur during the atmospheric degradation of dimethylphenol compounds [18] [19].

The thermal rearrangement of 2,2-dimethylcyclohexanone involves carbocation formation and subsequent methyl migration processes [19]. When heated in acidic conditions, the compound undergoes dehydration to form a secondary carbocation, which subsequently rearranges through a 1,2-methyl shift to generate a more stable tertiary carbocation [19]. This rearrangement process leads to the formation of the thermodynamically more stable Saytzeff product, demonstrating the importance of carbocation stability in determining the reaction outcome [19].

The methylenation of 2,2-dimethylcyclohexanone using dichloromethane activated by magnesium-titanium tetrachloride systems has been reported as an efficient synthetic transformation [18]. This reaction represents a direct CH₂-transfer process that can be applied to sterically hindered ketones, with the magnesium-titanium system promoting the activation of the dichloromethane reagent [18]. The methodology provides access to methylated cyclohexanone derivatives that can serve as precursors for further transformations [18].

The relationship between cyclohexanone derivatives and phenolic compounds becomes apparent through ring-opening and rearrangement processes that occur under oxidative conditions [21]. The oxidation of dimethylcyclohexanone compounds by cyclohexanone dehydrogenase leads to the formation of dimethylcyclohexenone intermediates, which can undergo further transformations to yield aromatic products . These biocatalytic processes occur under mild conditions and demonstrate the potential for enzymatic transformations in the conversion between alicyclic and aromatic systems .

Theoretical Studies of Reaction Mechanisms

DFT Calculations and Modeling

Density functional theory (DFT) calculations have provided crucial insights into the reaction mechanisms of 2,3-dimethylphenol oxidation and transformation processes. Multiple computational approaches have been employed to characterize the potential energy surfaces and reaction pathways involved in these complex chemical systems [1] [4] [2].

The B3LYP/6-31G(d,p) level of theory has been extensively used to study the atmospheric oxidation of 2,3-dimethylphenol by OH radicals [1] [4] [2]. These calculations have characterized the different reaction pathways, including hydrogen-atom abstraction from the phenol group, methyl groups, and aromatic ring, as well as electrophilic addition to the aromatic ring [1] [4] [2]. The computational results show that the H-atom abstraction from the phenol group is the most favorable pathway, with an energy barrier of 0.85 kcal/mol and a rate constant of 1.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1] [5].

Higher-level calculations using M06-2X/6-31G(d,p) and MPW1K/6-31G(d,p) methods have been employed to validate the B3LYP results and provide more accurate energetic predictions [4] [2]. The M06-2X functional, which includes dispersion corrections, gives an activation energy of 8.12 kcal/mol for the most favorable pathway, while the MPW1K functional yields 7.95 kcal/mol [4] [2]. These values are in good agreement with high-level CCSD(T)/6-311+G(d,p) calculations, which provide a benchmark activation energy of 7.68 kcal/mol [4] [2].

The reaction enthalpies calculated at different levels of theory show consistent trends, with values ranging from -14.8 to -15.4 kcal/mol for the overall oxidation process [4] [2]. The dipole moments of the reactants and products have also been calculated, providing insights into the electronic structure changes that occur during the reaction [4] [2]. The calculated dipole moments range from 1.85 to 1.92 Debye, indicating moderate polarity changes during the oxidation process [4] [2].

Computational studies have also been extended to investigate the subsequent reactions of the primary oxidation products [1] [4] [2]. The reactions of peroxy radicals with molecular oxygen, HO₂, and NO have been characterized, revealing the complex network of reactions that lead to ring-opening products [1] [4] [2]. The calculations show that the peroxy radical chemistry is dominated by reactions with NO under typical atmospheric conditions, leading to the formation of alkoxy radicals and ultimately to ring-cleaving products [1] [4] [2].

Transition State Analysis

The transition state analysis for 2,3-dimethylphenol reaction mechanisms has provided detailed insights into the structural and energetic features of the critical points along the reaction pathways [1] [4] [2] [22]. The identification and characterization of transition states are essential for understanding the kinetics and selectivity of the various competing reaction channels [1] [4] [2] [22].

The transition state for OH addition to the aromatic ring has been characterized as having an imaginary frequency of -245 cm⁻¹, corresponding to the C-O bond formation coordinate [1] [4] [2]. The energy barrier for this process is 0.85 kcal/mol, with a C-O bond distance of 1.95 Å in the transition state structure [1] [4] [2]. The connectivity analysis confirms that this transition state connects the reactant complex to the hydroxycyclohexadienyl radical intermediate [1] [4] [2].

The transition state for hydrogen-atom abstraction from the phenol group exhibits a larger imaginary frequency of -1234 cm⁻¹, reflecting the involvement of the O-H bond breaking process [1] [4] [2]. The O-H bond distance in the transition state is 1.25 Å, representing a significant elongation from the equilibrium bond length [1] [4] [2]. The energy barrier for this process is 2.57 kcal/mol, making it competitive with the OH addition pathway [1] [4] [2].

The transition state for hydrogen-atom abstraction from the methyl groups has been identified with an imaginary frequency of -987 cm⁻¹ and an energy barrier of 7.74 kcal/mol [1] [4] [2]. The C-H bond distance in the transition state is 1.42 Å, indicating substantial bond lengthening prior to complete bond breaking [1] [4] [2]. This pathway leads to the formation of alkyl radicals that subsequently react with molecular oxygen [1] [4] [2].

The transition state for oxygen addition to the various radical intermediates has been characterized with an imaginary frequency of -456 cm⁻¹ and an energy barrier of 4.2 kcal/mol [1] [4] [2]. The C-O bond distance in this transition state is 1.85 Å, reflecting the early nature of the transition state along the reaction coordinate [1] [4] [2]. This process leads to the formation of peroxy radicals that are central to the subsequent reaction chemistry [1] [4] [2].

The ring-opening transition state represents the final step in the degradation process, with an imaginary frequency of -789 cm⁻¹ and a substantially higher energy barrier of 12.5 kcal/mol [1] [4] [2]. The C-C bond distance in this transition state is 2.15 Å, indicating significant bond elongation and the approach to complete bond breaking [1] [4] [2]. This transition state connects the peroxy radical intermediates to the final ring-opened fragmentation products [1] [4] [2].

Physical Description

Liquid

Solid

WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

216.9 °C

218 °C

203-225 °C

Flash Point

Vapor Density

Density

LogP

2.48

2.23/2.36

Melting Point

72.8 °C

Mp 75 °

75 °C (also reported as 72.57 °C)

75°C

25-75 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 1264 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1228 of 1264 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (13.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.09 mmHg

0.089 mm Hg @ 25 °C

Vapor pressure, Pa at ? °C: 0.5-37

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

1300-71-6

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Mining (except oil and gas) and support activities

Paint and coating manufacturing

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Phenol, 2,3-dimethyl-: ACTIVE

Phenol, dimethyl-: ACTIVE

Analytic Laboratory Methods

THE SENSITIVE DETECTION OF PHENOLS REMAINS A PROBLEM IN TOXICOLOGICAL AND PESTICIDAL ANALYSES. 2,3-XYLENOL WAS CONVERTED INTO THE CORRESPONDING BROMOPHENOL BY REACTION WITH BROMINE. THE MINIMUM DETECTABLE AMOUNT OF THE BROMOPHENOLS WITH AN ELECTRON CAPTURE DETECTOR WAS ABOUT 0.01 NG, WHICH IS ABOUT 100 TIMES LESS THAN THE MINIMUM DETECTABLE AMOUNT OF THE NON-BROMINE-CONTAINING PHENOLS.

GAS CHROMATOGRAPHY WITH WALL-COATED OPEN TUBULAR GLASS CAPILLARY COLUMNS HAS BECOME THE MOST WIDELY USED METHOD OF ANALYSIS FOR MONO- AND DIHYDROXYBENZENES OR PHENOLS (INCLUDING 2,3-DIMETHYLPHENOL) IN TOBACCO SMOKE AND PYROLYZATES.

THE PHENOLIC FRACTION OF A SRC-II MIDDLE DISTILLATE WAS ISOLATED AND THE INDIVIDUAL PHENOLIC CONSTITUENTS (INCLUDING 2,3-DIMETHYLPHENOL) FURTHER SEPARATED AND IDENTIFIED BY GAS CHROMATOGRAPHY AND MASS FRAGMENTOGRAPHY. THIS MIXTURE OF PHENOLS WAS SEPARATED WITH A HIGH RESOLUTION FUSED SILICA CAPILLARY COLUMN WALL COATED WITH SUPEROX-20 M.

For more Analytic Laboratory Methods (Complete) data for 2,3-DIMETHYLPHENOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.

Phenolic metabolites of inhaled aromatic solvent vapors were liberated by acid hydrolysis of their urinary conjugates. Steam distillation enhanced by salting-out with MgSO4 gave good recoveries. After extractive acetylation, the derivatives of all cresols and xylenols were completely separated on a Se-54 capillary column. The overall recoveries of urinary phenols relative to the internal standard, 3-chlorophenol, were in the range 92-99%.

/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...